1-(3-methoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(3-methoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MBP and is a member of the benzimidazole family of compounds.
Mechanism of Action
The mechanism of action of MBP is not fully understood. However, it has been suggested that MBP exerts its anti-tumor effects by inhibiting the activity of the proteasome, a complex enzyme that plays a crucial role in protein degradation. MBP has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, MBP has been found to inhibit the replication of the hepatitis C virus by interfering with the viral RNA polymerase activity.
Biochemical and physiological effects:
MBP has been shown to exhibit several biochemical and physiological effects. It has been found to induce apoptosis, a programmed cell death mechanism, in cancer cells. MBP has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a crucial role in the invasion and metastasis of cancer cells. Furthermore, MBP has been found to reduce the production of reactive oxygen species (ROS), indicating its potential use as an antioxidant.
Advantages and Limitations for Lab Experiments
MBP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Furthermore, MBP exhibits potent anti-tumor and anti-inflammatory properties, making it an ideal candidate for studying the molecular mechanisms underlying these diseases. However, the limitations of MBP include its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
In MBP research include investigating its effects on other cancer types, elucidating its molecular mechanisms, developing novel delivery systems, and exploring its potential as a lead compound for developing new drugs.
Synthesis Methods
The synthesis of MBP involves the reaction of 1-(3-methoxyphenyl)-4-bromo-2-nitrobutane with 1-(4-methylbenzyl)-1H-benzimidazole-2-amine in the presence of a palladium catalyst. The reaction occurs in a solvent mixture of ethanol and water, and the final product is obtained after purification using column chromatography.
Scientific Research Applications
MBP has been studied extensively in scientific research for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. MBP has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to suppress the production of pro-inflammatory cytokines and chemokines, indicating its potential use in treating inflammatory diseases. Furthermore, MBP has been shown to exhibit antiviral activity against the hepatitis C virus.
properties
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-18-10-12-19(13-11-18)16-29-24-9-4-3-8-23(24)27-26(29)20-14-25(30)28(17-20)21-6-5-7-22(15-21)31-2/h3-13,15,20H,14,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKYOYYVWAOZGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
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